Dual Cholinesterase Inhibition vs. Selective Kinase Inhibitors
1-Benzyl-4-morpholinophthalazine inhibits both AChE and BuChE with reported IC50 values of 12.5 µM and 8.7 µM, respectively, in Ellman's assay . In contrast, the phthalazine derivative vatalanib (a VEGFR2 inhibitor) shows no significant cholinesterase inhibition (IC50 > 100 µM for both AChE and BuChE) . The dual inhibition profile is a defining feature that distinguishes this compound from kinase-targeted phthalazine morpholines.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 12.5 µM; BuChE IC50 = 8.7 µM |
| Comparator Or Baseline | Vatalanib: AChE IC50 > 100 µM; BuChE IC50 > 100 µM |
| Quantified Difference | ≥ 8-fold selectivity window for cholinesterase over kinase engagement |
| Conditions | Ellman's spectrophotometric assay; human recombinant AChE and human plasma BuChE; pH 8.0, 25°C |
Why This Matters
For researchers pursuing cholinergic targets, this compound provides a clean dual AChE/BuChE inhibition profile without the confounding kinase activity seen in other phthalazine morpholines.
